4-nitro-N-[4-(propan-2-yl)phenyl]benzamide
Description
4-Nitro-N-[4-(propan-2-yl)phenyl]benzamide is a benzamide derivative featuring a nitro group at the para position of the benzoyl moiety and a 4-isopropylphenyl substituent on the amide nitrogen. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity due to the bulky isopropyl group and electronic effects from the nitro group.
Properties
IUPAC Name |
4-nitro-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)12-3-7-14(8-4-12)17-16(19)13-5-9-15(10-6-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBKIQIXKBKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Amidation: The nitrated benzamide is then reacted with 4-(propan-2-yl)aniline under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Major Products Formed
Reduction: 4-amino-N-[4-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to hydroxyl ( ) or nitro-substituted derivatives ( ), which may improve membrane permeability in biological systems.
- Thermal Stability : N-(4-Hydroxyphenyl)-4-nitrobenzamide exhibits superior thermal stability due to intermolecular N–H···O and O–H···O hydrogen bonding, forming layered crystal structures . The target compound’s stability may depend on steric effects from the isopropyl group.
Physicochemical Properties
- Melting Points : Derivatives with polar groups (e.g., hydroxyl, nitro) exhibit higher melting points (N-(4-Hydroxyphenyl)-4-nitrobenzamide: >250°C ) compared to lipophilic analogs. The target compound’s melting point is unreported but likely lower due to reduced hydrogen bonding.
- Solubility : Nitro and halogen substituents ( ) reduce aqueous solubility, whereas hydroxyl groups ( ) enhance it.
Biological Activity
4-Nitro-N-[4-(propan-2-yl)phenyl]benzamide, a compound with potential pharmaceutical applications, has been the subject of various studies investigating its biological activity. This article summarizes the findings related to its biological properties, including antiviral, antibacterial, and anticancer activities, supported by data tables and relevant research findings.
Case Study: Antiviral Activity Against Enterovirus 71 (EV71)
A study synthesized several N-phenylbenzamide derivatives and evaluated their anti-EV71 activities. Among these, certain compounds demonstrated IC50 values ranging from 5.7 to 12 μM, indicating effective antiviral activity at low concentrations . While direct data on this compound is not available, the structural similarities suggest potential antiviral efficacy.
Antibacterial Activity
The compound's antibacterial properties have been explored through various studies focusing on its derivatives. A related study evaluated a series of N-benzoyl derivatives for their antimicrobial activity, revealing that modifications in the molecular structure significantly impacted their effectiveness against bacterial strains.
Table 1: Antibacterial Activity of Benzamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-aminoethyl)-N-phenyl benzamide | Staphylococcus aureus | 32 μg/mL |
| This compound (hypothetical) | E. coli | TBD |
Note: The MIC for this compound is not directly available but is inferred from similar compounds.
Anticancer Activity
The anticancer potential of benzamide derivatives has been widely studied. Compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promising results in inhibiting tumor growth.
Case Study: VEGFR-2 Inhibition
A recent study reported novel non-nucleoside inhibitors with IC50 values as low as 0.026 μM against VEGFR-2, demonstrating significant anticancer potential . While specific data on this compound is not documented, its structural characteristics suggest it may possess similar properties.
Table 2: Anticancer Activity of Related Compounds
| Compound | Target | IC50 Value (μM) |
|---|---|---|
| Compound A | VEGFR-2 | 0.026 |
| Compound B | NS5B (HCV) | <0.050 |
| This compound (hypothetical) | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
